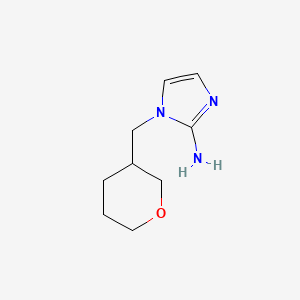![molecular formula C7H12N2S B13319603 [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methanethiol group attached to the pyrazole ring, which can impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can be achieved through various synthetic routes. One common method involves the reaction of pyrazole derivatives with thiol-containing reagents under controlled conditions. For instance, the reaction of pyrazole-4-carbaldehydes with thiol reagents in the presence of catalysts like chloro(trimethyl)silane can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive thiol group.
Mecanismo De Acción
The mechanism by which [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol exerts its effects involves its interaction with molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
[1-(Propan-2-yl)-1H-imidazol-2-yl]methanethiol: This compound shares a similar structure but features an imidazole ring instead of a pyrazole ring.
1-(4-Nitro-pyrazol-1-yl)-propan-2-one: Another pyrazole derivative with different functional groups, showcasing the diversity within this class of compounds.
Uniqueness: What sets [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol apart is its specific combination of a pyrazole ring and a methanethiol group. This unique structure can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H12N2S |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
(1-propan-2-ylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3 |
Clave InChI |
HQRRBDNRAPYLAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



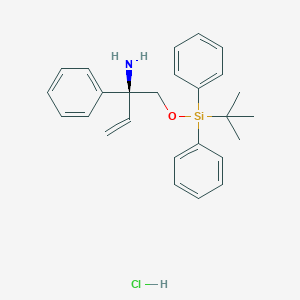
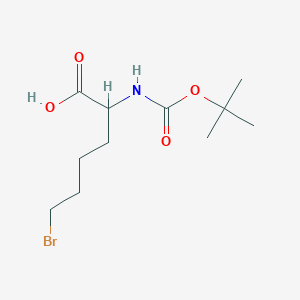
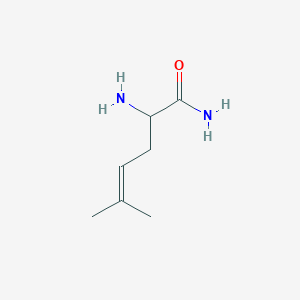
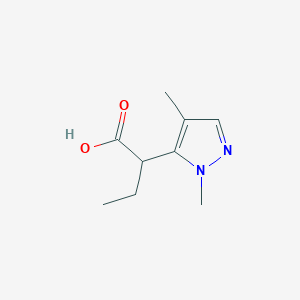
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
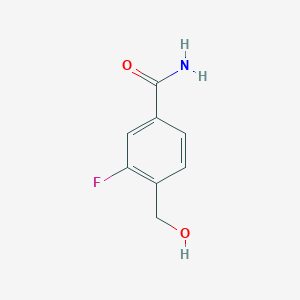
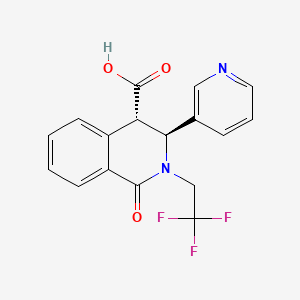
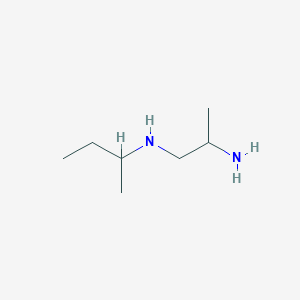
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
